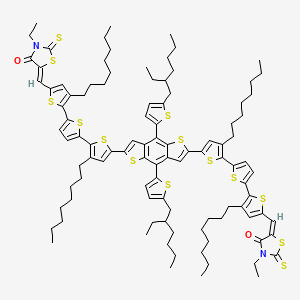
DR3Tbdtt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DR3Tbdtt involves the use of benzo[1,2-b:4,5-b’]dithiophene (BDT) as the central building block. The synthetic route typically includes the following steps:
Formation of the BDT Core: The BDT core is synthesized through a series of reactions involving thiophene units.
Attachment of Side Chains: Ester-anchored alkyl side chains are introduced to the BDT core to enhance its steric-hindrance effect and improve intermolecular interactions.
Final Assembly: The final compound is assembled by connecting the BDT core with other functional groups through terthiophene spacers.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Techniques such as spin coating at low temperatures are employed to increase the crystallinity of the compound, which is crucial for its performance in organic solar cells .
Analyse Des Réactions Chimiques
Types of Reactions
DR3Tbdtt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are essential for its function in electronic devices.
Reduction: Reduction reactions can also occur, altering the electronic properties of the compound.
Substitution: Substitution reactions involving the side chains or functional groups can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which have different electronic properties and can be used in different applications .
Applications De Recherche Scientifique
DR3Tbdtt has a wide range of scientific research applications, including:
Organic Solar Cells: It is used as a hole-transporting material in organic solar cells, significantly improving their power conversion efficiency and stability.
Perovskite Solar Cells: The compound is also employed in planar perovskite solar cells, where it enhances the stability and efficiency of the devices.
Charge Transfer Studies: This compound is used in studies investigating charge transfer processes in organic electronics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This compound stands out due to its high hydrophobicity and excellent hole-transporting properties, which make it particularly suitable for use in organic and perovskite solar cells.
Propriétés
Formule moléculaire |
C102H128N2O2S14 |
|---|---|
Poids moléculaire |
1863.1 g/mol |
Nom IUPAC |
(5E)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-[5-[5-[5-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C102H128N2O2S14/c1-11-21-27-31-35-39-45-69-59-75(63-89-99(105)103(19-9)101(107)119-89)111-93(69)81-53-55-83(113-81)95-71(47-41-37-33-29-23-13-3)61-85(115-95)87-65-77-91(79-51-49-73(109-79)57-67(17-7)43-25-15-5)98-78(92(97(77)117-87)80-52-50-74(110-80)58-68(18-8)44-26-16-6)66-88(118-98)86-62-72(48-42-38-34-30-24-14-4)96(116-86)84-56-54-82(114-84)94-70(46-40-36-32-28-22-12-2)60-76(112-94)64-90-100(106)104(20-10)102(108)120-90/h49-56,59-68H,11-48,57-58H2,1-10H3/b89-63-,90-64+ |
Clé InChI |
VICMAEIQWIKYQJ-XYNLSJRRSA-N |
SMILES isomérique |
CCCCCCCCC1=C(SC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC)C3=CC=C(S3)C4=C(C=C(S4)C5=CC6=C(C7=C(C=C(S7)C8=CC(=C(S8)C9=CC=C(S9)C1=C(C=C(S1)/C=C/1\C(=O)N(C(=S)S1)CC)CCCCCCCC)CCCCCCCC)C(=C6S5)C1=CC=C(S1)CC(CC)CCCC)C1=CC=C(S1)CC(CC)CCCC)CCCCCCCC |
SMILES canonique |
CCCCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=S)S2)CC)C3=CC=C(S3)C4=C(C=C(S4)C5=CC6=C(C7=C(C=C(S7)C8=CC(=C(S8)C9=CC=C(S9)C1=C(C=C(S1)C=C1C(=O)N(C(=S)S1)CC)CCCCCCCC)CCCCCCCC)C(=C6S5)C1=CC=C(S1)CC(CC)CCCC)C1=CC=C(S1)CC(CC)CCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)

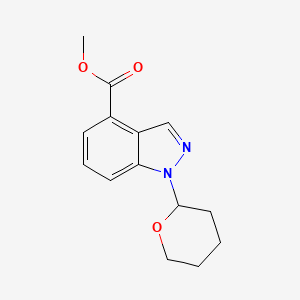
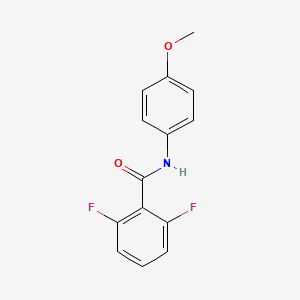
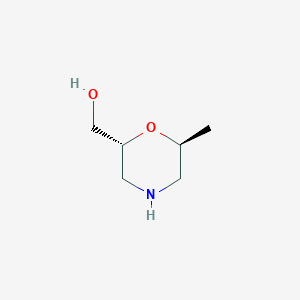
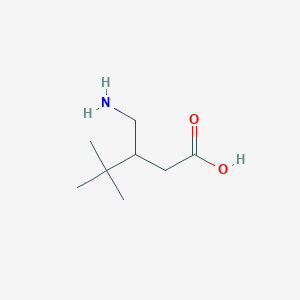
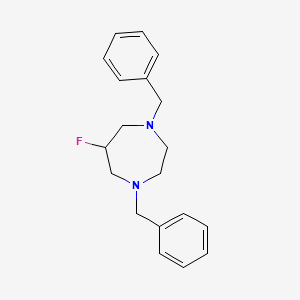
![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
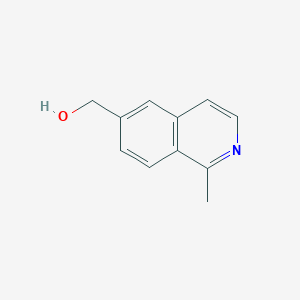

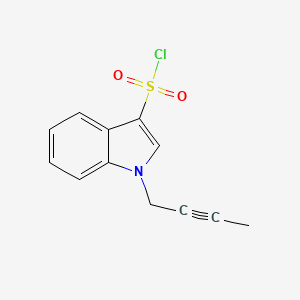
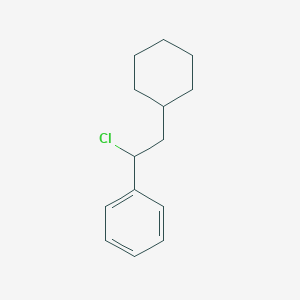
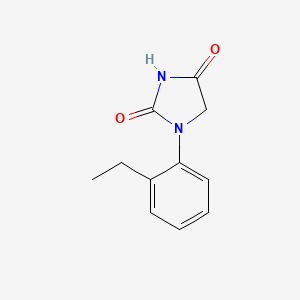
![2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)
